[[4-[3-[[1-[[1-Amino-3-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]amino]-1-oxopropan-2-yl]amino]-5-[(3-iodobenzoyl)amino]-1-oxopentan-2-yl]amino]-2-[(3-bromo-4-methylbenzoyl)amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US9340574, 7” is a ligand identified as BDBM231167. It is known for its affinity towards protein tyrosine phosphatases, specifically targeting receptor-type tyrosine-protein phosphatase F. This compound has shown significant potential in biochemical assays, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US9340574, 7” involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to form the core molecular structure.
Functionalization: Introduction of functional groups to the core structure under controlled conditions.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of “US9340574, 7” follows Good Manufacturing Practices (GMP) to ensure the compound’s quality and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by rigorous purification and quality control measures .
Chemical Reactions Analysis
Types of Reactions
“US9340574, 7” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
“US9340574, 7” has a wide range of scientific research applications, including:
Chemistry: Used as a probe in biochemical assays to study enzyme activity.
Biology: Investigated for its role in cellular signaling pathways.
Medicine: Potential therapeutic applications in targeting specific enzymes involved in diseases.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of “US9340574, 7” involves its interaction with protein tyrosine phosphatases. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition affects downstream signaling pathways, leading to various biological effects. The molecular targets include receptor-type tyrosine-protein phosphatase F, which plays a crucial role in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
BDBM231168: Another ligand with similar affinity towards protein tyrosine phosphatases.
BDBM231169: Known for its inhibitory activity on similar enzymes.
Uniqueness
“US9340574, 7” stands out due to its high affinity and specificity towards receptor-type tyrosine-protein phosphatase F. This specificity makes it a valuable tool in studying the enzyme’s role in various biological processes and potential therapeutic applications .
Properties
Molecular Formula |
C42H45BrF2IN6O11P |
---|---|
Molecular Weight |
1085.6 g/mol |
IUPAC Name |
[[4-[3-[[1-[[1-amino-3-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]amino]-1-oxopropan-2-yl]amino]-5-[(3-iodobenzoyl)amino]-1-oxopentan-2-yl]amino]-2-[(3-bromo-4-methylbenzoyl)amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C42H45BrF2IN6O11P/c1-23-8-12-27(21-30(23)43)39(57)51-32(17-24-9-13-28(14-10-24)42(44,45)64(60,61)62)41(59)50-31(7-4-16-48-38(56)26-5-3-6-29(46)20-26)40(58)52-33(37(47)55)22-49-36(54)19-25-11-15-34(53)35(18-25)63-2/h3,5-6,8-15,18,20-21,31-33,53H,4,7,16-17,19,22H2,1-2H3,(H2,47,55)(H,48,56)(H,49,54)(H,50,59)(H,51,57)(H,52,58)(H2,60,61,62) |
InChI Key |
PXNYEUGGRMYQLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)C(F)(F)P(=O)(O)O)C(=O)NC(CCCNC(=O)C3=CC(=CC=C3)I)C(=O)NC(CNC(=O)CC4=CC(=C(C=C4)O)OC)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.